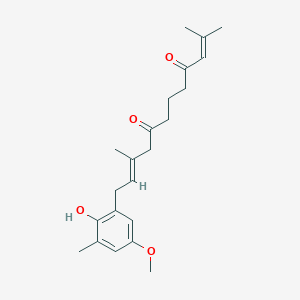
Mediterraneone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mediterraneone is a natural compound found in the leaves of the Mediterranean plant, Eryngium kotschyi. This compound has gained a lot of attention in recent years due to its potent biological activities. It has been reported to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of Mediterraneone is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways. For instance, it inhibits the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. It also activates the caspase-dependent apoptotic pathway in cancer cells, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Mediterraneone has been shown to have various biochemical and physiological effects. It reduces the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are known to cause oxidative stress and inflammation. It also increases the levels of antioxidants such as glutathione, which protects cells from oxidative damage. Moreover, Mediterraneone has been shown to reduce the levels of cholesterol and triglycerides in animal models, indicating its potential use in the treatment of hyperlipidemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Mediterraneone in lab experiments is its natural origin, which makes it safer than synthetic compounds. It also exhibits potent biological activities at low concentrations, making it a cost-effective option. However, one of the limitations of using Mediterraneone in lab experiments is its low solubility in water, which makes it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are numerous future directions for the study of Mediterraneone. One of the potential applications is its use as a natural anti-inflammatory agent in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It also has potential as a natural anti-cancer agent in the treatment of various types of cancer. Moreover, further studies are needed to investigate its potential use in the treatment of hyperlipidemia and other metabolic disorders.
Conclusion:
In conclusion, Mediterraneone is a natural compound with potent biological activities. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. The synthesis method involves the extraction and purification of the compound from the leaves of Eryngium kotschyi. The mechanism of action is believed to involve the modulation of various signaling pathways. Mediterraneone has various biochemical and physiological effects, including the reduction of oxidative stress and inflammation. It has advantages and limitations for lab experiments, and there are numerous future directions for its study.
Métodos De Síntesis
Mediterraneone can be extracted from the leaves of Eryngium kotschyi using various methods such as Soxhlet extraction, maceration, and ultrasound-assisted extraction. The extraction process involves the use of solvents such as ethanol, methanol, and water. The extracted compound is then purified using chromatographic techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
Mediterraneone has been extensively studied for its biological activities. It has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. Moreover, Mediterraneone has been shown to possess anti-microbial activity against various bacterial and fungal strains.
Propiedades
Número CAS |
133301-13-0 |
|---|---|
Nombre del producto |
Mediterraneone |
Fórmula molecular |
C22H30O4 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
(10E)-12-(2-hydroxy-5-methoxy-3-methylphenyl)-2,10-dimethyldodeca-2,10-diene-4,8-dione |
InChI |
InChI=1S/C22H30O4/c1-15(2)11-19(23)7-6-8-20(24)12-16(3)9-10-18-14-21(26-5)13-17(4)22(18)25/h9,11,13-14,25H,6-8,10,12H2,1-5H3/b16-9+ |
Clave InChI |
CVEFQWHXBDODSR-CXUHLZMHSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1O)C/C=C(\C)/CC(=O)CCCC(=O)C=C(C)C)OC |
SMILES |
CC1=CC(=CC(=C1O)CC=C(C)CC(=O)CCCC(=O)C=C(C)C)OC |
SMILES canónico |
CC1=CC(=CC(=C1O)CC=C(C)CC(=O)CCCC(=O)C=C(C)C)OC |
Sinónimos |
mediterraneone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



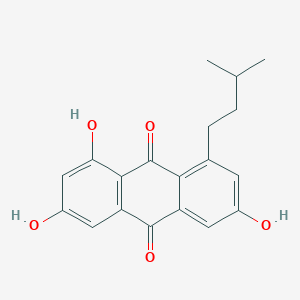
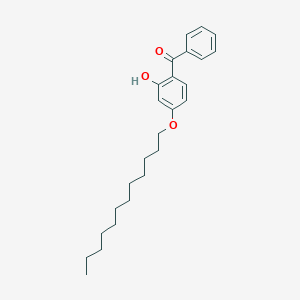
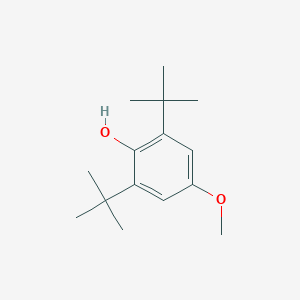
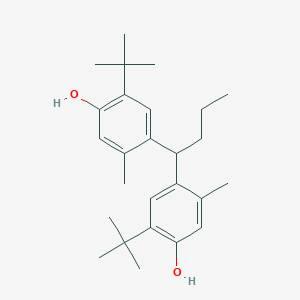
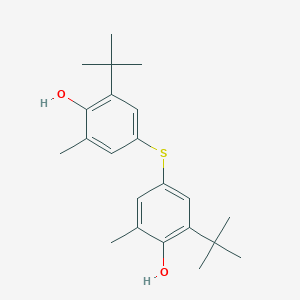
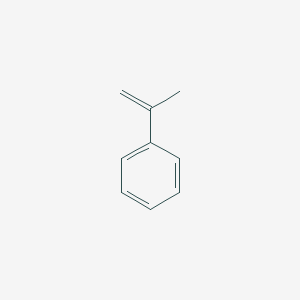
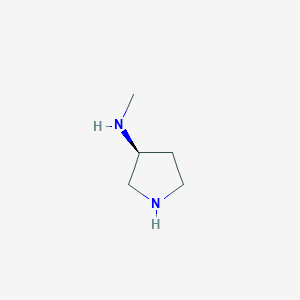
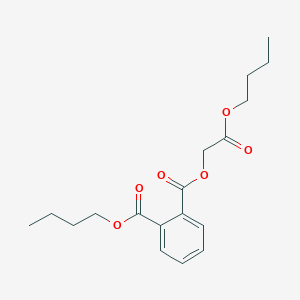
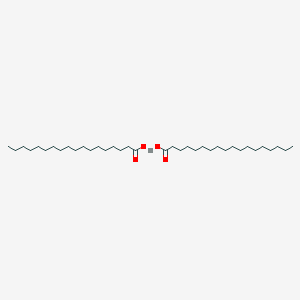
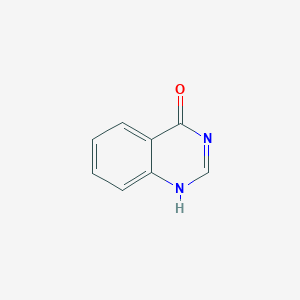
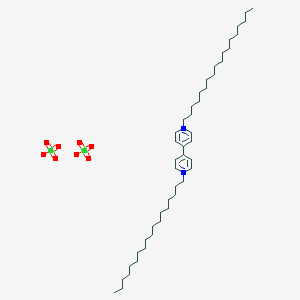
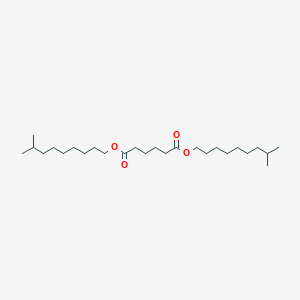
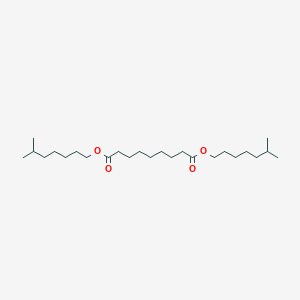
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)](/img/structure/B167170.png)